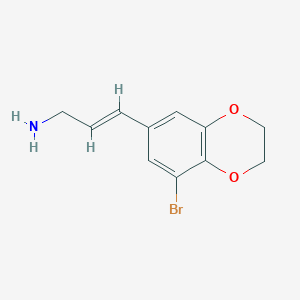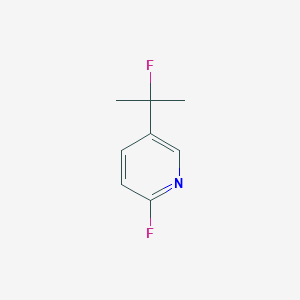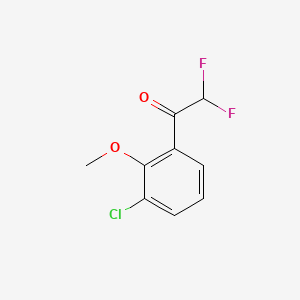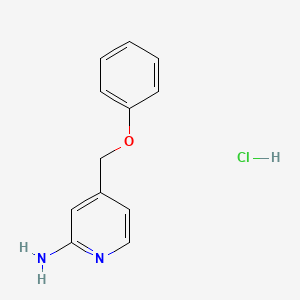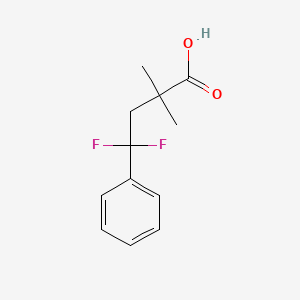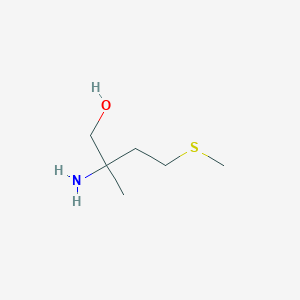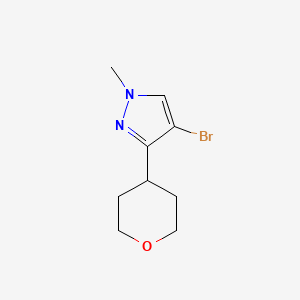
4-Methyl-2-pyridineethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-pyridineethanethioamide: is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-pyridineethanethioamide typically involves the reaction of 4-methyl-2-pyridineethanamine with a sulfur source. One common method is the use of Lawesson’s reagent, which facilitates the conversion of amines to thioamides. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sulfur compound .
Industrial Production Methods: Industrial production of thioamides, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-pyridineethanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used
Scientific Research Applications
Chemistry: 4-Methyl-2-pyridineethanethioamide is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, thioamides are studied for their potential as enzyme inhibitors and their ability to mimic peptide bonds in proteins. This makes them valuable in the design of biologically active compounds .
Medicine: Thioamides, including this compound, are explored for their potential therapeutic applications. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, thioamides are used in the production of specialty chemicals and materials. Their unique properties make them suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 4-Methyl-2-pyridineethanethioamide involves its interaction with biological targets through its thioamide group. The sulfur atom in the thioamide can form strong interactions with metal ions and other electrophilic centers in enzymes and proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound shares a similar pyridine core but differs in its functional groups and applications.
Uniqueness: 4-Methyl-2-pyridineethanethioamide is unique due to its specific combination of a pyridine ring and a thioamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
50564-67-5 |
|---|---|
Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)ethanethioamide |
InChI |
InChI=1S/C8H10N2S/c1-6-2-3-10-7(4-6)5-8(9)11/h2-4H,5H2,1H3,(H2,9,11) |
InChI Key |
XUTPDDRLIIJITD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


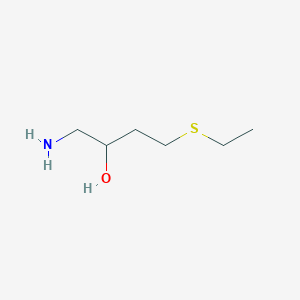

![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)

![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)
